rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans
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Overview
Description
rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans is a chiral compound that features a cyclopropane ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a cyclopropane derivative with di-tert-butyl dicarbonate (Boc2O) under basic conditions to introduce the tert-butoxycarbonyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can facilitate the removal of the tert-butoxycarbonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective transformations . The cyclopropane ring’s strain can also influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl cyclopropane carboxylate: Similar in structure but lacks the carboxylic acid group.
Cyclopropane-1-carboxylic acid: Lacks the tert-butoxycarbonyl group.
tert-Butyl cyclopropane-1-carboxylate: Similar but with different functional groups.
Uniqueness
rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans is unique due to the presence of both the tert-butoxycarbonyl group and the carboxylic acid group on the cyclopropane ring. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Properties
CAS No. |
2307773-07-3 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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